![molecular formula C12H18ClN3O B2648195 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide CAS No. 2411297-28-2](/img/structure/B2648195.png)
2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide, commonly known as MTIP, is a potent and selective inhibitor of the melanocortin-4 receptor (MC4R). MC4R is a G protein-coupled receptor that plays a crucial role in the regulation of energy homeostasis, appetite, and body weight. MTIP has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
MTIP acts as a competitive antagonist of 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide, blocking the binding of endogenous agonists and preventing downstream signaling. This leads to a decrease in the activity of the 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide pathway, which in turn affects energy balance and metabolism. The precise molecular mechanisms of MTIP's action on 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide are still being investigated.
Biochemical and Physiological Effects:
MTIP has been shown to reduce food intake and body weight in animal models. It also improves glucose tolerance and insulin sensitivity, suggesting potential therapeutic applications in the treatment of diabetes and other metabolic disorders. MTIP has been found to have minimal effects on other melanocortin receptors, making it a selective tool for studying the 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTIP's high potency and selectivity make it a valuable research tool for investigating the 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide pathway. Its effects on food intake and energy metabolism can be easily measured in animal models, and its minimal off-target effects reduce the potential for confounding results. However, MTIP's high cost and limited availability may limit its widespread use in research.
Direcciones Futuras
Future research on MTIP could focus on its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. The development of more potent and selective 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide antagonists could also lead to the discovery of new drug targets for these conditions. Further studies on the molecular mechanisms of MTIP's action on 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide could provide insights into the regulation of energy homeostasis and metabolism.
Métodos De Síntesis
MTIP can be synthesized using a multi-step process that involves the condensation of 2-methyl-4,5,6,7-tetrahydroindazole with 2-chloroacetyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
MTIP has been widely used as a research tool to investigate the physiological and biochemical functions of the 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide pathway. It has been shown to modulate food intake, energy expenditure, and glucose metabolism in animal models. MTIP has also been used in vitro to study the signaling mechanisms of 2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide and its interactions with other receptors and ligands.
Propiedades
IUPAC Name |
2-chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8(13)12(17)14-7-11-9-5-3-4-6-10(9)15-16(11)2/h8H,3-7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVSBYUKMIBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C2CCCCC2=NN1C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.